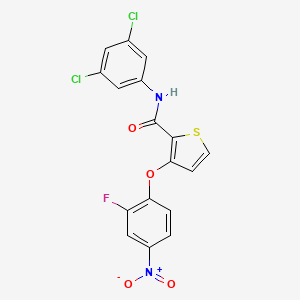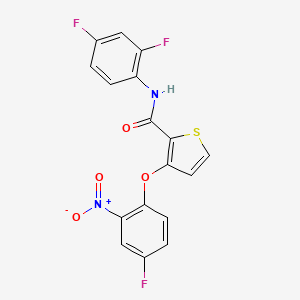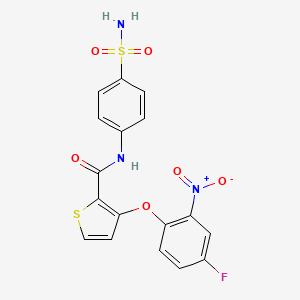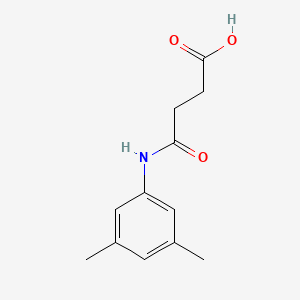![molecular formula C20H12Cl3N3O B3122794 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] CAS No. 303984-83-0](/img/structure/B3122794.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]
Overview
Description
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] typically involves the following steps:
Formation of 1H-indole-2,3-dione (Isatin): This can be achieved through the oxidation of indole using oxidizing agents like nitric acid or hydrogen peroxide.
Phenylation: The indole-2,3-dione undergoes a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the phenyl group.
Hydrazone Formation: The resulting 1-phenyl-1H-indole-2,3-dione is then reacted with 2,4,6-trichlorophenylhydrazine under acidic conditions to form the hydrazone derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The initial formation of isatin involves oxidation reactions.
Substitution: The Friedel-Crafts acylation is a substitution reaction where the acyl group replaces a hydrogen atom on the benzene ring.
Condensation: The formation of the hydrazone involves a condensation reaction between the indole derivative and the hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Friedel-Crafts Acylation: Benzene, aluminum chloride (AlCl3), anhydrous conditions.
Hydrazone Formation: 2,4,6-trichlorophenylhydrazine, acidic conditions (e.g., hydrochloric acid).
Major Products Formed:
Isatin: 1H-indole-2,3-dione.
Phenylated Isatin: 1-phenyl-1H-indole-2,3-dione.
Hydrazone Derivative: 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone].
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound's derivatives have been explored for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Isatin (1H-indole-2,3-dione): The parent compound of the derivatives.
Phenylhydrazones: Other phenylhydrazones of indole derivatives.
Trichlorophenylhydrazones: Other hydrazones with trichlorophenyl groups.
Uniqueness: 1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is unique due to its specific structural features, which contribute to its distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-phenyl-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O/c21-12-10-15(22)19(16(23)11-12)25-24-18-14-8-4-5-9-17(14)26(20(18)27)13-6-2-1-3-7-13/h1-11,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYXMAFBLMKGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122728.png)




![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-((3-chloro-5-trifluoromethyl)pyridyl)-4-piperidine]ketal](/img/structure/B3122752.png)
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate](/img/structure/B3122759.png)
![2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3122760.png)

![2-[(4-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3122770.png)

![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)
![3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3122801.png)
